N'-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with bromobenzylidene and chlorobenzyl groups, enhancing its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the bromobenzylidene and chlorobenzyl groups. This can be done using bromobenzaldehyde and chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with carbohydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl chloride in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic benefits.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromobenzylidene and chlorobenzyl groups can enhance binding affinity and specificity, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, N’-(3-Bromobenzylidene)-5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its pyrazole core, which provides additional sites for functionalization and interaction with biological targets
Properties
CAS No. |
634896-00-7 |
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Molecular Formula |
C24H18BrClN4O2 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O2/c25-19-3-1-2-17(12-19)14-27-30-24(31)23-13-22(28-29-23)18-6-10-21(11-7-18)32-15-16-4-8-20(26)9-5-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
VUYIYWDAXZFKBX-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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